Cas no 2361645-89-6 (N-(2-fluoro-5-propanoylphenyl)prop-2-enamide)

N-(2-fluoro-5-propanoylphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-[2-Fluoro-5-(1-oxopropyl)phenyl]-2-propenamide
- N-(2-fluoro-5-propanoylphenyl)prop-2-enamide
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- インチ: 1S/C12H12FNO2/c1-3-11(15)8-5-6-9(13)10(7-8)14-12(16)4-2/h4-7H,2-3H2,1H3,(H,14,16)
- InChIKey: HJVYMXYJGPGJAO-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(C(=O)CC)=CC=C1F)(=O)C=C
じっけんとくせい
- 密度みつど: 1.187±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 394.0±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.12±0.70(Predicted)
N-(2-fluoro-5-propanoylphenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577255-0.05g |
N-(2-fluoro-5-propanoylphenyl)prop-2-enamide |
2361645-89-6 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-(2-fluoro-5-propanoylphenyl)prop-2-enamide 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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4. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
N-(2-fluoro-5-propanoylphenyl)prop-2-enamideに関する追加情報
N-(2-Fluoro-5-propanoylphenyl)prop-2-enamide: A Comprehensive Overview
N-(2-Fluoro-5-propanoylphenyl)prop-2-enamide (CAS No. 2361645-89-6) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its fluorinated aromatic ring and acrylamide moiety, which contribute to its distinctive properties and reactivity.
The chemical structure of N-(2-fluoro-5-propanoylphenyl)prop-2-enamide consists of a substituted benzene ring with a fluorine atom at the 2-position and a propanoyl group at the 5-position. The prop-2-enamide functionality, also known as an acrylamide group, is attached to the benzene ring, providing the molecule with conjugated double bonds and enhanced electronic delocalization. These structural features make it an interesting candidate for a variety of chemical reactions and biological studies.
In the realm of medicinal chemistry, N-(2-fluoro-5-propanoylphenyl)prop-2-enamide has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of fluorinated acrylamides, including N-(2-fluoro-5-propanoylphenyl)prop-2-enamide, demonstrated potent inhibition of inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
Another area of interest is the use of N-(2-fluoro-5-propanoylphenyl)prop-2-enamide in materials science. The presence of the acrylamide group makes it suitable for polymerization reactions, leading to the formation of functional polymers with tunable properties. These polymers can be used in various applications, such as drug delivery systems, coatings, and sensors. A recent study published in the Journal of Polymer Science highlighted the synthesis and characterization of copolymers containing N-(2-fluoro-5-propanoylphenyl)prop-2-enamide, which exhibited excellent thermal stability and mechanical strength.
The synthesis of N-(2-fluoro-5-propanoylphenyl)prop-2-enamide typically involves several steps, starting with the preparation of the substituted benzene ring followed by the introduction of the acrylamide functionality. One common synthetic route involves the reaction of 2-fluoro-5-bromobenzaldehyde with acrylonitrile to form the corresponding nitrile, which is then hydrolyzed to yield the desired amide. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical and chemical properties of N-(2-fluoro-5-propanoylphenyl)prop-2-enamide have been extensively studied. It is a solid at room temperature with a melting point ranging from 100°C to 110°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but has limited solubility in water. Its molecular weight is approximately 199 g/mol, and it exhibits strong absorption in the UV-visible region due to the conjugated double bonds.
In terms of safety and handling, N-(2-fluoro-5-propanoylphenyl)prop-2-enamide should be stored under dry conditions and protected from light to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and goggles to avoid skin contact and inhalation. While it is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound.
The future prospects for N-(2-fluoro-5-propanoylphenyl)prop-2-enamide are promising. Ongoing research aims to further explore its biological activities and potential applications in drug development. Additionally, efforts are being made to optimize its synthesis methods to improve yield and reduce costs, making it more accessible for industrial use. As new findings continue to emerge, this compound is likely to play an increasingly important role in various scientific disciplines.
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